
Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Iodoquinolin-7-yl diethylcarbamate: is a chemical compound with the molecular formula C14H15IN2O2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 8th position and a diethylcarbamate group at the 7th position of the quinoline ring makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoquinolin-7-yl diethylcarbamate typically involves the iodination of quinoline derivatives followed by the introduction of the diethylcarbamate group. One common method includes:
Iodination: Starting with 7-hydroxyquinoline, the compound is iodinated using iodine and a suitable oxidizing agent such as potassium iodate in an acidic medium.
Carbamoylation: The iodinated product is then reacted with diethylcarbamoyl chloride in the presence of a base like triethylamine to form 8-Iodoquinolin-7-yl diethylcarbamate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: 8-Iodoquinolin-7-yl diethylcarbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a catalyst like palladium on carbon.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 8-aminoquinolin-7-yl diethylcarbamate.
Substitution: Formation of 8-substituted quinolin-7-yl diethylcarbamate derivatives.
科学研究应用
Chemistry: 8-Iodoquinolin-7-yl diethylcarbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also used in the development of fluorescent probes for imaging applications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its derivatives are investigated for their antimicrobial and anticancer properties.
Industry: In the industrial sector, 8-Iodoquinolin-7-yl diethylcarbamate is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 8-Iodoquinolin-7-yl diethylcarbamate involves its interaction with specific molecular targets. The iodine atom and the diethylcarbamate group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
相似化合物的比较
- 5-Chloro-7-iodoquinolin-8-yl diethylcarbamate
- 7-Bromo-8-iodoquinolin-5-yl diethylcarbamate
- 6-Fluoro-8-iodoquinolin-7-yl diethylcarbamate
Comparison: Compared to similar compounds, 8-Iodoquinolin-7-yl diethylcarbamate is unique due to the specific positioning of the iodine atom and the diethylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications. The presence of different halogen atoms (chlorine, bromine, fluorine) in similar compounds can lead to variations in reactivity, binding affinity, and overall biological activity.
属性
CAS 编号 |
829666-50-4 |
|---|---|
分子式 |
C14H15IN2O2 |
分子量 |
370.19 g/mol |
IUPAC 名称 |
(8-iodoquinolin-7-yl) N,N-diethylcarbamate |
InChI |
InChI=1S/C14H15IN2O2/c1-3-17(4-2)14(18)19-11-8-7-10-6-5-9-16-13(10)12(11)15/h5-9H,3-4H2,1-2H3 |
InChI 键 |
IBKAJUWJNYLXFE-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)OC1=C(C2=C(C=CC=N2)C=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


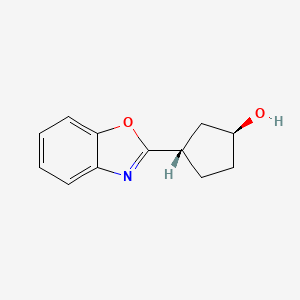
![Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]-](/img/structure/B12885309.png)

![2-(Difluoromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12885325.png)
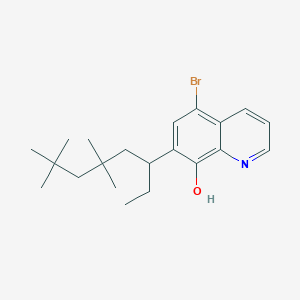
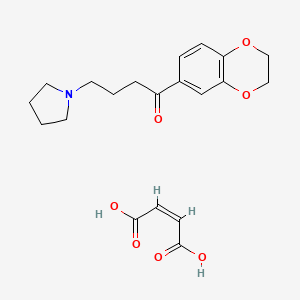
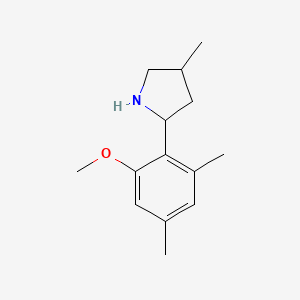

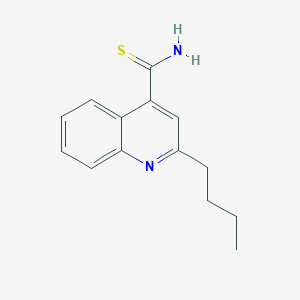
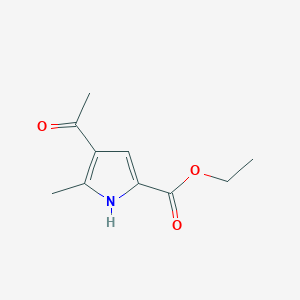
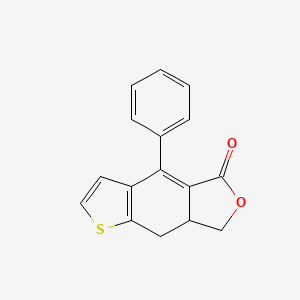
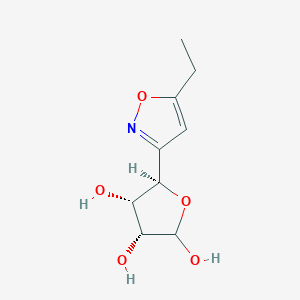
![(4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline](/img/structure/B12885391.png)

